7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction (XRD) remains the gold standard for elucidating the three-dimensional atomic arrangement of crystalline compounds. For 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, single-crystal XRD analysis reveals a bicyclic framework comprising a benzene ring fused to a seven-membered oxazepine ring. The bromine atom occupies the 7th position on the aromatic ring, while the hydrochloride salt forms ionic interactions with the nitrogen atom in the oxazepine moiety.
Key crystallographic parameters derived from analogous benzoxazepine derivatives include:
- Space group : Orthorhombic (e.g., P1 21/n 1)
- Unit cell dimensions : Typical values for similar compounds range from a = 6.9–18.4 Å, b = 6.4–12.9 Å, and c = 15.0–16.6 Å.
- Bond lengths : The C-Br bond measures ~1.89–1.92 Å, consistent with aryl bromides, while the C-O bond in the oxazepine ring averages 1.45 Å.
Notably, the hydrochloride counterion induces slight distortions in the oxazepine ring geometry, with N-H···Cl hydrogen bonds stabilizing the crystal lattice.
Conformational Analysis Through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6–31G(d,p) level provide insights into the compound’s lowest-energy conformers. The optimized structure aligns closely with XRD data, showing:
- Dihedral angles : The benzoxazepine ring adopts a boat-like conformation, with a dihedral angle of 12.3° between the benzene and oxazepine planes.
- Charge distribution : Natural bond orbital (NBO) analysis highlights electron-deficient regions at the bromine-substituted carbon (partial charge: +0.32 e) and electron-rich zones around the oxygen atom (-0.45 e).
Molecular electrostatic potential (MEP) maps further identify nucleophilic sites at the oxygen atom and electrophilic regions near the bromine, guiding reactivity predictions.
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMRIOGXGPYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740842-72-2 | |
| Record name | 1,4-Benzoxazepine, 7-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740842-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the hydrochloride salt. The use of automated reactors and controlled environments ensures consistency and high yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the benzoxazepine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Various oxidized forms of the benzoxazepine ring.
Reduction Products: De-brominated or reduced benzoxazepine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the construction of more complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions including nucleophilic substitutions and oxidations .
2. Biological Research:
In biological contexts, this compound is used to investigate the effects of brominated benzoxazepines on biological systems. Studies have shown that it can interact with specific enzymes and receptors, making it a valuable tool for understanding biochemical pathways . For instance, research has explored its potential as a modulator of neurotransmitter receptors which could lead to insights into neurological disorders.
3. Medicinal Chemistry:
The compound has potential applications in drug development due to its structural properties which allow for modifications that can enhance therapeutic efficacy and reduce side effects. It is being studied for its role in developing new therapeutic agents targeting various diseases .
Case Study 1: Neurotransmitter Modulation
A study investigated the interaction of this compound with GABA receptors. The findings suggested that the compound could enhance GABAergic activity in neuronal cultures, indicating its potential as a candidate for treating anxiety disorders .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of this compound. In vitro assays demonstrated that it inhibited the proliferation of certain cancer cell lines through apoptosis induction mechanisms. This suggests further exploration for its use in oncology .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for incorporation into polymers and other materials requiring specific chemical characteristics .
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the benzoxazepine ring structure allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formula.
Key Findings from Comparative Analysis
Substituent Position Effects :
- Bromine at the 7-position (target compound) vs. 8-position () alters electronic distribution and steric accessibility. For example, 8-bromo derivatives may exhibit reduced receptor binding due to positional isomerism .
- Methoxy or nitro groups at the 7- or 9-positions () introduce polarity or electron-withdrawing effects, impacting solubility and reactivity.
Halogen vs. Functional Group Trade-offs :
- Chlorine substitution () reduces molecular weight compared to bromine but may decrease lipophilicity.
- Dual halogenation (e.g., 9-bromo-7-chloro in ) could enhance target affinity but complicate synthesis .
Salt Form and Solubility :
- Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases (), critical for formulation .
Biological Activity
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound belonging to the benzoxazepine class, characterized by its unique bicyclic structure containing both nitrogen and oxygen. The presence of a bromine atom at the 7th position enhances its biological activity and interaction with various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₀BrClN₁O
- Molecular Weight : 237.54 g/mol
- CAS Number : 740842-72-2
- IUPAC Name : 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom plays a crucial role in modulating the compound's reactivity and affinity for biological targets. Research indicates that this compound may exhibit:
- Anticancer Properties : Inhibiting pathways involved in cell proliferation.
- Antibacterial Activity : Potentially effective against various bacterial strains.
- Neurotransmitter Modulation : Interaction with neurotransmitter receptors leading to potential applications in neuropharmacology.
Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity :
-
Antibacterial Effects :
- Preliminary assays indicated that this compound has antibacterial properties against Gram-positive bacteria .
- Enzyme Interactions :
Case Study 1: Anticancer Screening
In a screening study involving multiple benzoxazepine derivatives including this compound:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 7-Bromo Compound | 12.5 | Kinase A |
| Control Compound | 20.0 | Kinase A |
This study highlighted the potential of the compound as a lead for further development in cancer therapeutics.
Case Study 2: Antibacterial Activity
A recent investigation into the antibacterial properties revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | >100 |
These results suggest that while effective against certain strains like Staphylococcus aureus, further optimization may be needed for broader-spectrum activity.
Q & A
What are the recommended synthetic routes for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can reaction conditions be optimized?
Level: Advanced
Answer:
Synthesis typically involves bromination of a benzoxazepine precursor. For example, bromination at the 7-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂) under controlled conditions. Reaction optimization should focus on temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and catalyst use (e.g., Lewis acids like FeCl₃) to enhance regioselectivity and yield . Post-reaction purification via column chromatography (silica gel, eluent: hexane/EtOAc gradient) is critical to isolate the hydrochloride salt. Monitoring intermediates via TLC and adjusting stoichiometry of brominating agents can mitigate side products.
How should researchers characterize the purity and structural integrity of this compound?
Level: Basic
Answer:
Characterization requires a multi-technique approach:
- HPLC/GC-MS : Quantify purity (>95% threshold) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.2 ppm for oxazepine ring protons, δ ~70–80 ppm for quaternary carbons) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., benzoxazepine analogs with halogen substituents) .
What analytical techniques are suitable for resolving contradictions in spectral data during characterization?
Level: Advanced
Answer:
Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., ring puckering in benzoxazepines) by analyzing shifts at 25°C vs. −40°C .
- High-Resolution Mass Spectrometry (HRMS) : Distinguish isobaric impurities (e.g., dehydrohalogenation byproducts) with sub-ppm mass accuracy .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of bromine to the oxazepine ring .
What safety precautions are necessary when handling brominated benzoxazepines?
Level: Basic
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine powders/aerosols .
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .
How can computational chemistry predict the reactivity of this compound for designing derivatives?
Level: Advanced
Answer:
- DFT Calculations : Model electrophilic substitution sites using Gaussian or ORCA software (e.g., Fukui indices to predict bromine’s directing effects) .
- Molecular Docking : Simulate receptor binding (e.g., GABAₐ or serotonin receptors) to prioritize derivatives with enhanced affinity .
- QSAR Models : Corrogate substituent effects (e.g., halogen size) with biological activity using MOE or Schrodinger suites .
What strategies mitigate impurities during the synthesis of brominated benzoxazepines?
Level: Advanced
Answer:
- Intermediate Trapping : Use scavengers (e.g., polymer-bound thiourea) to remove excess Br₂ or HBr .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to isolate the hydrochloride salt from diastereomers .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor bromination in real time and halt reactions at ~90% conversion .
How can researchers study the biological activity of this compound, such as its interaction with neurotransmitter receptors?
Level: Advanced
Answer:
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-flumazenil for GABAₐ receptors) to measure IC₅₀ values .
- Calcium Imaging : Assess functional modulation in neuronal cell lines (e.g., SH-SY5Y) pre-treated with the compound .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
What are the key considerations for ensuring the stability of this compound under varying pH and temperature conditions?
Level: Basic
Answer:
- pH Stability : Perform accelerated degradation studies (pH 1–13 at 40°C) with UPLC monitoring to identify hydrolysis-prone sites (e.g., oxazepine ring) .
- Thermal Analysis : Use DSC/TGA to determine decomposition onset temperatures (>150°C typical for benzoxazepines) .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photo degradation (λmax ~280 nm) .
How can regioselectivity challenges during bromination of the benzoxazepine core be addressed?
Level: Advanced
Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer bromine to the 7-position, followed by deprotection .
- Microwave-Assisted Synthesis : Enhance kinetic control via rapid heating (100–150°C, 10–30 min) to favor mono-bromination .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective electrophilic attack .
What are the best practices for documenting and reporting crystallographic data for structural validation?
Level: Advanced
Answer:
- CIF File Submission : Deposit refined crystallographic data (e.g., CCDC entry) with R-factor <0.05 and full displacement parameters .
- ORTEP Diagrams : Include thermal ellipsoid plots to visualize atomic positions and disorder .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
